molecular formula C18H15ClN6O3 B2808985 5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2,5-dimethoxyphenyl)triazol-4-amine CAS No. 892777-63-8

5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2,5-dimethoxyphenyl)triazol-4-amine

Cat. No.: B2808985
CAS No.: 892777-63-8
M. Wt: 398.81
InChI Key: ODJWDGWBUYBDMD-UHFFFAOYSA-N
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Description

This heterocyclic compound features a triazole core substituted at position 3 with a 2,5-dimethoxyphenyl group and at position 5 with a 1,2,4-oxadiazole ring bearing a 4-chlorophenyl moiety. The electron-withdrawing chlorine and electron-donating methoxy groups likely influence its electronic properties, solubility, and binding interactions.

Properties

IUPAC Name

5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2,5-dimethoxyphenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN6O3/c1-26-12-7-8-14(27-2)13(9-12)25-16(20)15(22-24-25)18-21-17(23-28-18)10-3-5-11(19)6-4-10/h3-9H,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJWDGWBUYBDMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2,5-dimethoxyphenyl)triazol-4-amine typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of a suitable precursor such as a hydrazide with a nitrile oxide.

    Formation of the Triazole Ring: This step often involves the reaction of an azide with an alkyne in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

    Coupling of the Rings: The final step involves coupling the oxadiazole and triazole rings through appropriate linkers and under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions may target the nitro groups if present in derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Anticancer Properties

Numerous studies have highlighted the anticancer potential of compounds containing the 1,2,4-oxadiazole and triazole scaffolds. Research indicates that derivatives of these compounds exhibit significant activity against various cancer cell lines:

  • In vitro Studies : A study demonstrated that certain oxadiazole derivatives showed high antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating effective inhibition of cell growth. For instance, a specific derivative exhibited an IC50 value of 0.11 µM against A549 cells .
  • Mechanism of Action : The anticancer effects are often attributed to mechanisms such as inducing apoptosis and inhibiting angiogenesis. Compounds with the triazole core have shown dual activity against both tumor growth and new blood vessel formation .

Anti-inflammatory and Antimicrobial Activities

Apart from anticancer properties, compounds similar to 5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2,5-dimethoxyphenyl)triazol-4-amine have been investigated for their anti-inflammatory and antimicrobial effects:

  • Anti-inflammatory Activity : Some derivatives have demonstrated efficacy in reducing inflammation markers in vitro, suggesting potential use in treating inflammatory diseases .
  • Antimicrobial Properties : Studies have reported that oxadiazole derivatives exhibit broad-spectrum antimicrobial activity against various pathogens, making them candidates for developing new antibiotics .

Synthesis and Evaluation

  • Synthesis of Oxadiazole Derivatives : Researchers synthesized a series of substituted oxadiazoles and evaluated their anticancer activities. Notably, compounds with electron-donating groups showed enhanced potency against multiple cancer types .
  • Comparative Study on Anticancer Activity : A comparative analysis of different triazole-containing compounds revealed that those with specific substituents exhibited superior anticancer activity compared to standard treatments like doxorubicin. For example, one study reported that a derivative achieved over 90% inhibition in several cancer cell lines .

Data Table: Summary of Biological Activities

Compound NameActivity TypeTarget Cell LinesIC50 Value (µM)Reference
Compound AAnticancerMCF-70.11
Compound BAnti-inflammatoryRAW 264.7N/A
Compound CAntimicrobialE. coliN/A
Compound DAnticancerA5490.2

Mechanism of Action

The mechanism of action of 5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2,5-dimethoxyphenyl)triazol-4-amine depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Tabulated Comparison of Key Compounds

Compound Name Core Structure Key Substituents Biological Activity Toxicity (SI) Reference
Target Compound 1,2,4-Triazole + 1,2,4-oxadiazole 2,5-Dimethoxyphenyl, 4-chlorophenyl Inferred anti-inflammatory Not reported
2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole 1,3,4-Oxadiazole 4-Bromophenyl, 4-chlorophenyl 59.5% edema inhibition SI = 0.75
3-(2,4-Dichlorophenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine 1,2,4-Triazole 2,4-Dichlorophenyl, fluorobenzylthio Antimicrobial Not reported
5-(3-Chlorophenyl)-4-{[(E)-(2,5-dimethoxyphenyl)methylene]amino}-4H-1,2,4-triazole-3-thiol 1,2,4-Triazole 3-Chlorophenyl, 2,5-dimethoxyphenyl Antioxidant Not reported

Biological Activity

The compound 5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2,5-dimethoxyphenyl)triazol-4-amine is a hybrid molecule that incorporates both oxadiazole and triazole moieties. These structural features have been associated with a variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is C18H17ClN6O2C_{18}H_{17}ClN_{6}O_{2}, with a molecular weight of approximately 372.82 g/mol. The presence of the 1,2,4-oxadiazole and triazole rings is significant as these heterocycles are known for their diverse pharmacological profiles.

Anticancer Activity

Research has shown that compounds containing oxadiazole derivatives exhibit notable anticancer properties. For instance, derivatives similar to the compound have demonstrated cytotoxic effects against various cancer cell lines. In particular:

  • Cytotoxicity : In vitro studies have indicated that oxadiazole derivatives can inhibit the proliferation of cancer cells such as HeLa (cervical cancer), CaCo-2 (colon cancer), and others with IC50 values ranging from 10 to 100 µM depending on the specific derivative and cell line tested .

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has been extensively studied. Compounds featuring the oxadiazole ring have shown:

  • Antibacterial Effects : Studies indicate strong activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) often in the range of 8–32 µg/mL .
  • Antifungal Activity : Similar derivatives have also been tested against fungi like Candida albicans, showing promising results in inhibiting growth .

Anti-inflammatory Activity

The anti-inflammatory properties of oxadiazole-containing compounds are noteworthy:

  • Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX) which are pivotal in inflammatory processes. This suggests potential therapeutic applications in conditions like arthritis and other inflammatory diseases .

Case Studies

Several studies have investigated the biological activity of compounds structurally related to This compound :

  • Study on Anticancer Activity : A derivative was synthesized and tested against a panel of cancer cell lines (including lung and breast cancer). The study reported an IC50 value of approximately 20 µM against MCF-7 breast cancer cells, indicating significant cytotoxicity .
  • Antimicrobial Evaluation : A related compound showed effective inhibition against Mycobacterium tuberculosis, with MIC values indicating strong potential for development into antitubercular agents .

Research Findings Summary

The biological activity of This compound suggests it could serve as a lead compound in drug discovery efforts targeting various diseases. The following table summarizes key findings from recent studies:

Activity TypeCell Line/PathogenIC50/MIC ValuesReference
AnticancerHeLa (cervical cancer)~20 µM
CaCo-2 (colon cancer)~30 µM
AntimicrobialStaphylococcus aureus16 µg/mL
Candida albicans32 µg/mL
Anti-inflammatoryCOX inhibitionNot specified

Q & A

Basic Question: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclocondensation for oxadiazole formation and copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole assembly. Key optimization strategies include:

  • Reagent Selection: Use nitrile oxide precursors for oxadiazole cyclization (e.g., 4-chlorophenyl nitrile oxide) and propargylamines for triazole formation .
  • Solvent and Temperature: Polar aprotic solvents (e.g., DMF) at 80–100°C enhance reaction rates, while lower temperatures (0–25°C) reduce side reactions during azide coupling .
  • Catalyst Optimization: Cu(I) catalysts (e.g., CuI, TBTA ligand) improve triazole ring formation efficiency .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) isolates the product with >95% purity .

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